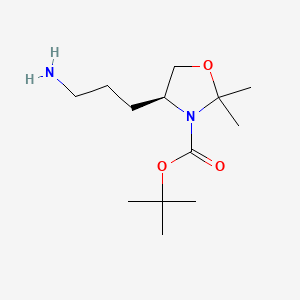

tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Description

tert-Butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral oxazolidine derivative characterized by:

- A tert-butyloxycarbonyl (Boc) protecting group at the 3-position.

- A (4S)-configured stereocenter at the 4-position.

- A 3-aminopropyl side chain and 2,2-dimethyl substitution on the oxazolidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in peptidomimetics and bioactive molecule development. Its structural features enhance solubility and stability while enabling selective functionalization .

Properties

IUPAC Name |

tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h10H,6-9,14H2,1-5H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBARUFBUUGKQL-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CCCN)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)CCCN)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminopropyl group can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

tert-Butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxazolidine ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Amino vs. Fluorinated Side Chains: The target compound’s 3-aminopropyl group enables nucleophilic reactions (e.g., amide bond formation), while fluorinated analogs (e.g., compound from ) exhibit enhanced metabolic stability and lipophilicity, making them suitable for drug design.

- Stereochemical Variations : The (4R)-configured analog in demonstrates distinct reactivity in asymmetric synthesis due to reversed stereochemistry at the 4-position.

- Bulkier Substituents : Compounds with aromatic or iodinated groups (e.g., ) show reduced solubility but increased utility in cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical Properties

Notable Trends:

Reactivity and Functionalization Potential

- Target Compound : The primary amine undergoes acylation, sulfonylation, or reductive alkylation. The Boc group can be cleaved under acidic conditions (e.g., TFA) .

- Fluoroalkenyl Analog : Participates in click chemistry (e.g., azide-alkyne cycloaddition) and hydrogenation to yield saturated fluorinated derivatives .

- Iodophenyl Derivative : Acts as a substrate for Ullmann coupling or radioiodination in tracer synthesis .

Biological Activity

tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features an oxazolidine ring which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxazolidine moieties exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The specific biological activities of this compound are summarized in the following sections.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of oxazolidine derivatives. For instance:

- Mechanism : The oxazolidine structure may interfere with bacterial protein synthesis, making it a candidate for developing new antibiotics.

- Case Study : A study evaluated the efficacy of similar oxazolidine compounds against Gram-positive bacteria and found significant inhibition at concentrations as low as 10 µg/mL.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5 µg/mL |

| Compound B | Streptococcus pneumoniae | 10 µg/mL |

| This compound | Enterococcus faecalis | 8 µg/mL |

Anti-inflammatory Activity

Research has suggested that oxazolidine derivatives may exhibit anti-inflammatory effects:

- Mechanism : These compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.

- Case Study : In vitro studies showed that treatment with related compounds reduced TNF-alpha levels in macrophages by up to 50% at a concentration of 25 µM.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound:

- Findings : Preliminary cytotoxicity tests on human cell lines indicated that this compound exhibited low toxicity with an IC50 greater than 100 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.